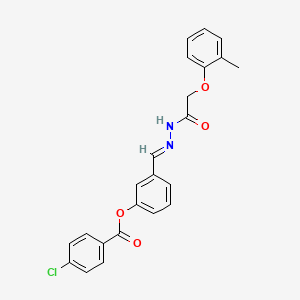

Montelukast sodium hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

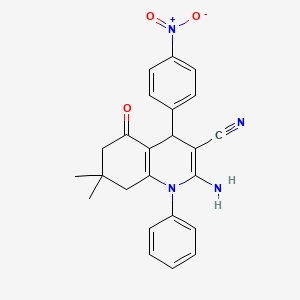

Montelukast sodium hydrate is a leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. It is a derivative of the leukotriene D4 molecule and works by blocking the action of leukotrienes, which are inflammatory chemicals in the body. This compound is marketed under the brand name Singulair and was first approved for clinical use by the US FDA in 1998 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Montelukast sodium hydrate involves several steps, including the coupling of methyl 1-(mercaptomethyl)cyclopropane acetate with a tetrahydropyran (THP) protected mesylate compound. The methyl ester and the THP group are then hydrolyzed to free acid, which is subsequently converted to Montelukast sodium salt .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-throughput screening to engineer robust and efficient enzymes, such as ketoreductase, for the asymmetric reduction of key intermediates. This biocatalytic process is scalable and yields high purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Montelukast sodium hydrate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, methanol, acetonitrile, and hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a white to tan powder that is soluble in DMSO and other organic solvents .

Applications De Recherche Scientifique

Montelukast sodium hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of leukotriene receptor antagonists.

Biology: Investigated for its role in modulating inflammatory responses.

Medicine: Widely used in the treatment of asthma and allergic rhinitis.

Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Montelukast sodium hydrate exerts its effects by selectively antagonizing the cysteinyl leukotriene receptor (CysLT1). This receptor is involved in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process. By blocking this receptor, this compound helps to reduce inflammation and bronchoconstriction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Montelukast sodium hydrate include:

Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.

Pranlukast: A leukotriene receptor antagonist with similar applications.

Fluticasone propionate: An inhaled corticosteroid used for asthma management.

Budesonide: Another corticosteroid used for asthma and allergic rhinitis

Uniqueness

This compound is unique in its high specificity for the CysLT1 receptor and its ability to be used as a once-daily oral medication. This makes it a convenient and effective option for long-term management of asthma and allergic rhinitis .

Propriétés

Formule moléculaire |

C35H37ClNNaO4S |

|---|---|

Poids moléculaire |

626.2 g/mol |

Nom IUPAC |

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate;hydrate |

InChI |

InChI=1S/C35H36ClNO3S.Na.H2O/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);;1H2/q;+1;/p-1/b15-10+;;/t32-;;/m1../s1 |

Clé InChI |

QAXHQHBRRJHZHL-ZPQUALOVSA-M |

SMILES isomérique |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+] |

SMILES canonique |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041086.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)

![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12041107.png)

![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)

![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)

![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)

![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)

![(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide](/img/structure/B12041161.png)